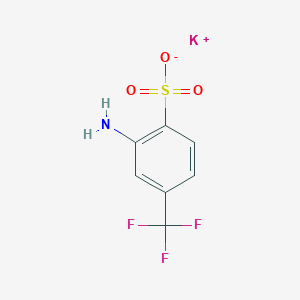

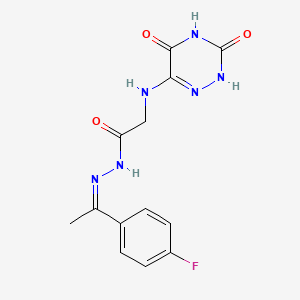

![molecular formula C11H11ClN4O B7757399 5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B7757399.png)

5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one” is a derivative of the triazine class . Triazines are a class of nitrogen-containing heterocycles . They exist in three isomeric forms, with the parent molecules’ molecular formula being (CH2)3(NH)3 . The triazines have a six-membered cyclohexane-like ring but with three carbons replaced by nitrogens .

Synthesis Analysis

The synthesis of similar triazine derivatives has been reported in the literature. For instance, 4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione and 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione were synthesized by the reaction of 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide and potassium carbonate in dry acetone via the 18-crown-6-ether catalysis .Molecular Structure Analysis

The molecular structure of similar triazine derivatives has been analyzed using various techniques. For example, the structure of 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione was verified by 2D-NMR measurements . A single-crystal X-ray diffraction experiment indicated that the compound crystallized from a CH3OH/CH2Cl2 diffusion solvent system in a monoclinic space group P21/c .Chemical Reactions Analysis

Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The reactivity of the triazine skeleton decreases with the increasing distance of the sulfonamide group, i.e., with the increasing number of CH2 groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar triazine derivatives have been analyzed using various techniques. For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR have been used to analyze the properties of similar compounds .作用机制

安全和危害

While specific safety and hazard information for “5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one” is not available, it’s important to note that many triazine derivatives have shown remarkable antitumor activities . Therefore, handling such compounds should be done with caution, following appropriate safety guidelines.

未来方向

Triazine derivatives, both uncondensed and hetero-fused, have shown remarkable antitumor activities and some of them have reached clinical development . Therefore, the future direction for “5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one” could potentially involve further exploration of its antitumor activities and potential for clinical development.

属性

IUPAC Name |

5-[(2-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O/c1-7-10(14-11(17)16-15-7)13-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXFIAKJDWERHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N=C1NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dibromo-6-{(E)-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7757341.png)

![2,4-dibromo-6-[(E)-{2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B7757352.png)

![5-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B7757357.png)

![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B7757361.png)

![5-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B7757377.png)

![5-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B7757379.png)

![5-(2-Chloro-benzylamino)-2H-[1,2,4]triazin-3-one](/img/structure/B7757406.png)